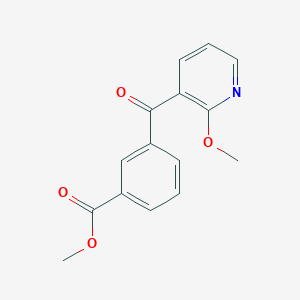

Methyl 3-(2-methoxynicotinoyl)benzoate

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Catalysis and Chemical Reactions

Methyl benzoate, a related compound to Methyl 3-(2-methoxynicotinoyl)benzoate, has been studied in the context of chemical reactions. King and Strojny (1982) investigated the reduction of methyl benzoate on a Yttrium oxide catalyst, revealing insights into surface reactions and hydrogen transfer processes (King & Strojny, 1982). Additionally, Cantrell (1973) explored the photochemical reactions of methyl benzoate, highlighting its potential in hydrogen abstraction and cycloaddition with olefins (Cantrell, 1973).

Photophysical Properties

Research by Kim et al. (2021) on methyl benzoate derivatives demonstrated unique luminescent properties, suggesting potential applications in materials science (Kim et al., 2021).

Biological Activities

Methyl 2-[propanamide-2'-methoxycarbonyl]-benzoate, a structurally similar compound, showed chymotrypsin inhibitory activity and antibacterial properties, as reported by Atta-ur-Rahman et al. (1997) (Atta-ur-Rahman et al., 1997). This indicates potential for pharmacological research and development.

Insecticidal Properties

Larson et al. (2021) discovered that methyl benzoate and its analogs, including methyl 3-methoxybenzoate, possess insecticidal properties against various pests, such as Aedes aegypti (Larson et al., 2021). This opens up avenues for its application in pest control and environmental management.

Polymer Science

In the field of polymer science, hyperbranched aromatic polyamides were synthesized from compounds including methyl benzoates, demonstrating their utility in advanced material manufacturing (Yang et al., 1999).

Safety and Hazards

Wirkmechanismus

Mode of Action

The exact mechanism of action of Methyl 3-(2-methoxynicotinoyl)benzoate remains unknown . It displays possible cholinergic properties, and potentiates dopamine while partially inhibiting serotonin .

Biochemical Pathways

Given its potential cholinergic properties and its effects on dopamine and serotonin, it may interact with neurotransmitter systems in the brain . .

Result of Action

Its potential cholinergic properties and effects on dopamine and serotonin suggest it may have impacts on neuronal function and neurotransmission . .

Biochemische Analyse

Metabolic Pathways

Methyl 3-(2-methoxynicotinoyl)benzoate is involved in several metabolic pathways, interacting with various enzymes and cofactors . It is metabolized through pathways that include nicotinic acid metabolism and benzoate catabolism. These pathways involve enzymes such as nicotinic acid phosphoribosyltransferase and benzoate 1,2-dioxygenase, which play critical roles in the compound’s biotransformation and elimination.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution pattern of this compound can influence its bioavailability and efficacy in various tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . It may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.

Eigenschaften

IUPAC Name |

methyl 3-(2-methoxypyridine-3-carbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-19-14-12(7-4-8-16-14)13(17)10-5-3-6-11(9-10)15(18)20-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAGMUOKUSJIEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)C2=CC(=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642156 | |

| Record name | Methyl 3-(2-methoxypyridine-3-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898785-83-6 | |

| Record name | Methyl 3-(2-methoxypyridine-3-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

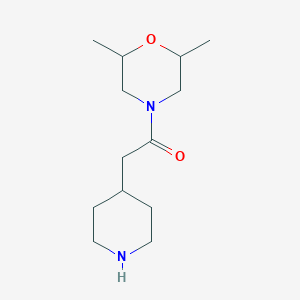

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

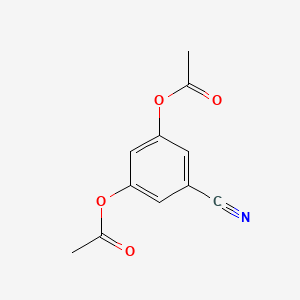

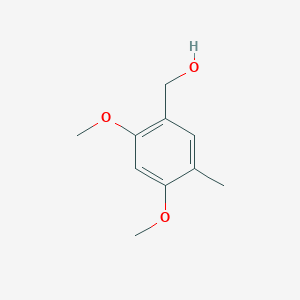

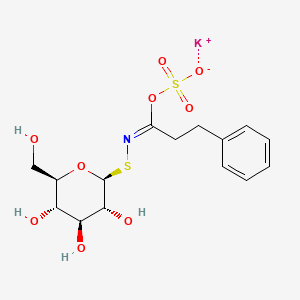

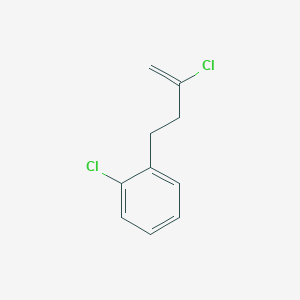

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B1368529.png)